molecular formula C25H21NO5 B12466724 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12466724
M. Wt: 415.4 g/mol
InChI Key: FSDWNTXNJJYWJQ-UHFFFAOYSA-N
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Description

2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-isopropyl-5-methylphenol with a suitable halogenated aromatic compound under basic conditions to form the phenoxy derivative. This intermediate is then subjected to further reactions, including cyclization and carboxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications .

Scientific Research Applications

2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C25H21NO5/c1-14(2)19-10-4-15(3)12-22(19)31-18-8-6-17(7-9-18)26-23(27)20-11-5-16(25(29)30)13-21(20)24(26)28/h4-14H,1-3H3,(H,29,30)

InChI Key

FSDWNTXNJJYWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Origin of Product

United States

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